Cas no 14275-61-7 (trans-1,2-Bis(tributylstannyl)ethene)

trans-1,2-Bis(tributylstannyl)ethene 化学的及び物理的性質
名前と識別子
-
- Bisbutylstannylethylene
- trans-1,2-Bis(tri-n-butylstannyl)ethylene
- (E)-1,2-Bis(tributylstannyl)ethene
- BIS(TRI-n-BUTYLSTANNYL)ETHYLENE, trans isomer
- trans-?1,?2-?Bis(tri-?n-?butylstannyl)?ethylene
- trans-1,2-Bis(tributylstannyl)ethene
- TRANS-1,2-BIS(TRIBUTYLSTANNYL)ETHYLENE
- tributyl-[(E)-2-tributylstannylethenyl]stannane
- (E)-1,2-Bis(tributylstannyl)ethylene
- (E)-1,2-Bis(tributyltin)ethylene
- (E)-1,2-Ethenediylbis[tributylstannane]
- -1,2-Bis(tributylstannyl)
- 2-Bis(tributylstannyl)ethene
- TRANS-BIS(TRI-N-BUTYLSTANNYL)ETHYLENE
- (E)-1,2-Ethenediylbis(tributylstannane)
- Stannane, 1,2-ethenediylbis[tributyl-
- Tributyl[(E)-2-(tributylstannyl)ethenyl]stannane
- AKOS015843032
- B1975
- DTXSID00418823
- J-524981
- PROSTAGLANDINF3ALPHA
- Tributyl[(E)-2-(tributylstannyl)ethenyl]stannane #
- (E)-1,2-bis-(tri-n-butylstannyl)-ethylene
- Stannane, (1E)-1,2-ethenediylbis[tributyl-
- tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane
- GS-6197
- trans-1,2-Bis(tributylstannyl)ethene, 97%
- 14275-61-7
- F11312
- trans-1,2-bis(tri-n-butylstannyl) ethylene
- tributyl-[(Z)-2-tributylstannylethenyl]stannane
- MFCD01631299
- C26H56Sn2
-
- MDL: MFCD01631299
- インチ: InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
- InChIKey: VNKOWRBFAJTPLS-UHFFFAOYSA-N
- ほほえんだ: [CH2]CCC.[CH2]CCC.[CH2]CCC.[CH2]CCC.[CH2]CCC.[CH2]CCC.C#C.[Sn].[Sn]
- BRN: 3613803
計算された属性
- せいみつぶんしりょう: 608.24300
- どういたいしつりょう: 608.243
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.15 g/cm3
- ゆうかいてん: 180-182 ºC
- ふってん: 185°C 0,01mm
- フラッシュポイント: >110℃(>230℉)(lit.)
- 屈折率: 1.503
- ようかいど: Insuluble (4.2E-6 g/L) (25 ºC),
- すいようせい: Miscible with terahydrofuran and dimethyl formamide. Slightly miscible with water.
- PSA: 0.00000
- LogP: 10.31920
- ようかいせい: 未確定
- かんど: Air & Moisture Sensitive
- じょうきあつ: No data available
trans-1,2-Bis(tributylstannyl)ethene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 2788
- 危険カテゴリコード: R21;R25;R36/38;R48/23/25;R50/53
- セキュリティの説明: S35-S36/37/39-S45-S60-S61
-
危険物標識:
- 包装グループ:II
- ちょぞうじょうけん:れいぞう
- リスク用語:R21; R25; R36/38; R48/23/25; R50/53
- TSCA:No
- 危険レベル:6.1
- セキュリティ用語:6.1
- 包装等級:II
- 包装カテゴリ:II
- 危険レベル:6.1
trans-1,2-Bis(tributylstannyl)ethene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01558-0.25g |
trans-1,2-Bis(tributylstannyl)ethene |
14275-61-7 | 97% | 0.25g |
¥311 | 2023-09-15 | |
Apollo Scientific | OR15601-5g |
trans-1,2-Bis(tributylstannyl)ethylene |
14275-61-7 | 5g |
£250.00 | 2024-07-19 | ||
TRC | T060090-1g |
trans-1,2-Bis(tributylstannyl)ethene |
14275-61-7 | 1g |
$ 430.00 | 2022-06-02 | ||
Chemenu | CM343968-1g |
Trans-1,2-bis(tri-n-butylstannyl)ethylene |
14275-61-7 | 95%+ | 1g |
$86 | 2022-06-13 | |
Apollo Scientific | OR15601-1g |
trans-1,2-Bis(tributylstannyl)ethylene |
14275-61-7 | 1g |
£85.00 | 2024-07-19 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01558-5g |
trans-1,2-Bis(tributylstannyl)ethene |
14275-61-7 | 97% | 5g |
2763.00 | 2021-07-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-272625-1 g |
trans-1,2-Bis(tributylstannyl)ethylene, |
14275-61-7 | 1g |
¥1,549.00 | 2023-07-11 | ||
abcr | AB172301-5 g |
trans-1,2-Bis(tri-n-butylstannyl)ethylene, 95%; . |
14275-61-7 | 95% | 5 g |
€338.00 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20130-5g |
trans-1,2-Bis(tri-n-butylstannyl)ethylene, 96% |
14275-61-7 | 96% | 5g |
¥5550.00 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-VC913-1g |
trans-1,2-Bis(tri-n-butylstannyl)ethylene |
14275-61-7 | 96% | 1g |
¥1247.0 | 2022-07-28 |
trans-1,2-Bis(tributylstannyl)ethene 関連文献
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Mohammed Al-Hashimi,Yang Han,Jeremy Smith,Hassan S. Bazzi,Siham Yousuf A. Alqaradawi,Scott E. Watkins,Thomas D. Anthopoulos,Martin Heeney Chem. Sci. 2016 7 1093
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Gildas Prié,Mohamed Abarbri,Jér?me Thibonnet,Jean-Luc Parrain,Alain Duchêne New J. Chem. 2003 27 432
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3. Marriage of heavy main group elements with π-conjugated materials for optoelectronic applicationsSarah M. Parke,Michael P. Boone,Eric Rivard Chem. Commun. 2016 52 9485
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Fangbin Liu,Hui Li,Chunling Gu,Hongbing Fu RSC Adv. 2015 5 10072
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Junxin Chen,Shengyu Cong,Lewen Wang,Yazhou Wang,Liuyuan Lan,Chaoyue Chen,Yecheng Zhou,Zhengke Li,Iain McCulloch,Wan Yue Mater. Horiz. 2023 10 607
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Selvam Subramaniyan,Taeshik Earmme,Nishit M. Murari,Samson A. Jenekhe Polym. Chem. 2014 5 5707
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Hung-Chin Wu,Cheng-Liang Liu,Wen-Chang Chen Polym. Chem. 2013 4 5261
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Cheng Zhang,Taina Matos,Rui Li,Sam-Shajing Sun,Jason E. Lewis,Jian Zhang,Xiaomei Jiang Polym. Chem. 2010 1 663
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Giulia Lavarda,Jorge Labella,M. Victoria Martínez-Díaz,M. Salomé Rodríguez-Morgade,Atsuhiro Osuka,Tomás Torres Chem. Soc. Rev. 2022 51 9482
trans-1,2-Bis(tributylstannyl)etheneに関する追加情報
Introduction to trans-1,2-Bis(tributylstannyl)ethene (CAS No. 14275-61-7)
trans-1,2-Bis(tributylstannyl)ethene, with the chemical formula (C24H51Sn2) and CAS number 14275-61-7, is a significant organotin compound widely utilized in synthetic organic chemistry and materials science. This compound belongs to the class of bis(tributylstannyl) derivatives, characterized by its unique structure and reactivity. The presence of two tributylstannyl groups attached to a vinylene backbone imparts distinct properties that make it a valuable intermediate in various chemical transformations.
The synthesis of trans-1,2-Bis(tributylstannyl)ethene typically involves the reaction of 1,2-dibromoethane with tributyltin hydride in the presence of a suitable catalyst. This process highlights the compound's role as a precursor in cross-coupling reactions, particularly the Stille coupling, which is pivotal in constructing carbon-carbon bonds in organic synthesis. The high reactivity of the stannyl groups facilitates the formation of new carbon-carbon connections, making it indispensable in pharmaceutical and polymer chemistry.
In recent years, trans-1,2-Bis(tributylstannyl)ethene has garnered attention for its applications in the development of advanced materials. Its ability to undergo polymerization reactions under controlled conditions has led to the creation of novel polymeric structures with tailored properties. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in industries such as aerospace and electronics.
The compound's significance extends to the pharmaceutical sector, where it serves as a key intermediate in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel drug candidates with improved pharmacokinetic profiles. For instance, studies have demonstrated its utility in constructing complex heterocyclic frameworks that are prevalent in many therapeutic agents. The precision offered by trans-1,2-Bis(tributylstannyl)ethene in forming these structures underscores its importance in medicinal chemistry.
Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for trans-1,2-Bis(tributylstannyl)ethene. Efforts are underway to minimize the use of hazardous reagents and improve reaction efficiency while maintaining high yields. These innovations align with global initiatives to reduce environmental impact without compromising on chemical performance. The development of catalytic systems that enhance selectivity and reduce waste has been a focal point in this research.
The role of trans-1,2-Bis(tributylstannyl)ethene in nanotechnology is another emerging area of interest. Its ability to form stable organometallic complexes has been exploited to create functionalized nanoparticles for applications in drug delivery systems. These nanoparticles can be engineered to target specific biological markers, improving the efficacy of therapeutic interventions. The compound's compatibility with various surface modifications allows for customization based on specific application requirements.
In conclusion, trans-1,2-Bis(tributylstannyl)ethene (CAS No. 14275-61-7) is a versatile organotin compound with broad applications across multiple scientific disciplines. Its unique reactivity and structural properties make it indispensable in synthetic chemistry, materials science, and pharmaceutical development. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, driving innovation and progress in these fields.
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